molecular formula C18H4F23NaO4S B12748090 Sodium 4-((1,3,4,4,5,5,5-heptafluoro-2-(2,2,3,3,3-pentafluoro-1-(pentafluoroethyl)-1-(trifluoromethyl)propyl)-3-(trifluoromethyl)-1-pentenyl)oxy)benzenesulphonate CAS No. 94042-95-2

Sodium 4-((1,3,4,4,5,5,5-heptafluoro-2-(2,2,3,3,3-pentafluoro-1-(pentafluoroethyl)-1-(trifluoromethyl)propyl)-3-(trifluoromethyl)-1-pentenyl)oxy)benzenesulphonate

Cat. No.: B12748090
CAS No.: 94042-95-2
M. Wt: 776.2 g/mol
InChI Key: VFPWQVQGSDBHJW-USRGLUTNSA-M
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Description

Sodium 4-((1,3,4,4,5,5,5-heptafluoro-2-(2,2,3,3,3-pentafluoro-1-(pentafluoroethyl)-1-(trifluoromethyl)propyl)-3-(trifluoromethyl)-1-pentenyl)oxy)benzenesulphonate (CAS 52584-45-9) is a highly fluorinated benzenesulfonate salt characterized by a complex branched perfluorinated substituent. This compound belongs to the per- and polyfluoroalkyl substances (PFAS) class, known for their chemical stability, surfactant properties, and resistance to thermal and biological degradation . Its structure features multiple trifluoromethyl and pentafluoroethyl groups, which enhance hydrophobicity and reduce surface tension, making it suitable for applications such as fire-fighting foams, coatings, and industrial surfactants.

Properties

CAS No.

94042-95-2

Molecular Formula

C18H4F23NaO4S

Molecular Weight

776.2 g/mol

IUPAC Name

sodium;4-[(Z)-2-[1,1,1,2,2,4,4,5,5,5-decafluoro-3-(trifluoromethyl)pentan-3-yl]-1,3,4,4,5,5,5-heptafluoro-3-(trifluoromethyl)pent-1-enoxy]benzenesulfonate

InChI

InChI=1S/C18H5F23O4S.Na/c19-8(45-5-1-3-6(4-2-5)46(42,43)44)7(10(20,15(30,31)32)13(25,26)18(39,40)41)9(14(27,28)29,11(21,22)16(33,34)35)12(23,24)17(36,37)38;/h1-4H,(H,42,43,44);/q;+1/p-1/b8-7+;

InChI Key

VFPWQVQGSDBHJW-USRGLUTNSA-M

Isomeric SMILES

C1=CC(=CC=C1O/C(=C(\C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)/F)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1OC(=C(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of EINECS 301-763-5 would likely involve large-scale chemical processes, utilizing reactors and other industrial equipment to ensure consistent quality and yield. The exact methods and conditions would depend on the specific chemical structure and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

EINECS 301-763-5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of EINECS 301-763-5 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Industrial Applications

  • Surfactants:
    • Sodium 4-((1,3,4,4,5,5,5-heptafluoro-2-(2,2,3,3,3-pentafluoro-1-(pentafluoroethyl)-1-(trifluoromethyl)propyl)-3-(trifluoromethyl)-1-pentenyl)oxy)benzenesulphonate is primarily used as a surfactant in various industrial processes. Its fluorinated structure provides excellent surface activity and stability in harsh conditions.
    • Case Study: In textile processing, this compound has been shown to enhance the wetting and spreading properties of dyes on fabrics.
  • Coatings:
    • The compound is utilized in the formulation of protective coatings due to its chemical resistance and ability to repel water and oil.
    • Case Study: Research indicates that coatings incorporating this compound exhibit superior durability and stain resistance compared to traditional coatings.

Environmental Applications

  • PFAS Remediation:
    • Given its classification as a perfluoroalkyl substance (PFAS), this compound is being studied for its role in environmental remediation efforts targeting PFAS contamination.
    • Case Study: Pilot studies have demonstrated the compound's effectiveness in binding to contaminated sites and facilitating the removal of other harmful substances.

Pharmaceutical Applications

  • Drug Delivery Systems:
    • The unique properties of this compound allow it to be explored as a component in drug delivery systems where stability and controlled release are critical.
    • Case Study: Investigations into liposomal formulations incorporating this compound have shown improved drug solubility and bioavailability.

Research Applications

  • Analytical Chemistry:
    • This compound has been employed as a standard reference material in analytical chemistry for the detection and quantification of PFAS compounds.
    • Case Study: Its use in chromatographic methods has facilitated the development of more sensitive detection techniques for environmental monitoring.

Data Tables

Application AreaSpecific Use CaseBenefits
Industrial SurfactantsTextile processingEnhanced dye wetting
CoatingsProtective coatingsSuperior durability and stain resistance
Environmental RemediationPFAS contamination cleanupEffective binding and removal of contaminants
Pharmaceutical DeliveryDrug delivery systemsImproved solubility and bioavailability
Analytical ChemistryStandard reference materialEnhanced detection sensitivity

Mechanism of Action

The mechanism of action of EINECS 301-763-5 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties
CAS Number Molecular Formula (Estimated) Molecular Weight (g/mol) Water Solubility (mg/L) Log Kow (Predicted)
52584-45-9 C₁₈H₅F₂₈NaO₃S ~1,200 <10 8.2
85284-15-7 C₁₆H₃F₂₄NaO₃S ~1,050 15–20 7.8
4021-47-0 (PFOS) C₈F₁₇NaO₃S 538 680 (pH 7) 6.5
Table 2: Regulatory and Environmental Profiles
CAS Number Regulatory Status (2025) Half-Life (Water, Days) Bioaccumulation Factor (BAF)
52584-45-9 Unrestricted (data gaps) >1,000 3,500 (estimated)
4021-47-0 (PFOS) Globally restricted >2,000 10,000
94042-94-1 (F-53B) Restricted in EU, allowed in China ~800 4,200

Biological Activity

Sodium 4-((1,3,4,4,5,5,5-heptafluoro-2-(2,2,3,3,3-pentafluoro-1-(pentafluoroethyl)-1-(trifluoromethyl)propyl)-3-(trifluoromethyl)-1-pentenyl)oxy)benzenesulphonate (CAS No. 94042-95-2) is a fluorinated compound with significant biological activity. Its unique structure incorporates multiple fluorine atoms which influence its interactions with biological systems. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C18H4F23NaO4S
  • Molecular Weight : 776.24 g/mol
  • IUPAC Name : Sodium 4-[(Z)-2-[1,1,1,2,2,4,4,5,5,5-decafluoro-3-(trifluoromethyl)pentan-3-yl]-1,3,4,4,5,5-heptafluoro-3-(trifluoromethyl)pent-1-enoxy]benzenesulfonate

Fluorinated compounds like sodium 4-((1,3,... have been shown to exhibit enhanced metabolic stability and bioactivity due to the presence of fluorine atoms. The C–F bond is more resistant to metabolic degradation compared to C–H bonds. This resistance can lead to prolonged bioavailability and effectiveness in therapeutic applications .

Cytotoxic Effects

Studies have indicated that fluorinated compounds can exert potent cytotoxic effects on various cancer cell lines. For instance:

  • Fluorinated Derivatives : Research on fluorinated derivatives of glucose has demonstrated significant cytotoxicity against glioblastoma cells (U-251 and U-87), with IC50 values indicating strong inhibitory effects on cell proliferation .
  • Comparative Analysis : A comparative study showed that fluorinated compounds had lower IC50 values than their non-fluorinated counterparts in similar assays .

Case Studies

  • Inhibition of Cancer Cell Growth : A series of fluorinated derivatives were tested for their effectiveness against MCF-7 breast cancer cells. The results indicated that certain fluorinated compounds not only inhibited cell growth but also altered metabolic pathways associated with cancer progression .
  • Enzymatic Interactions : Fluorinated glucose analogs have been utilized to study enzyme interactions in metabolic pathways. These compounds mimic natural substrates but are designed to resist enzymatic breakdown .

Environmental Impact and Bioaccumulation

Fluorinated compounds are known for their persistence in the environment. Research has highlighted concerns regarding bioaccumulation in humans and wildlife due to their stability and resistance to degradation . The potential for these substances to accumulate raises questions about their long-term safety and environmental impact.

Data Table: Biological Activity Summary

Study FocusFindingsReference
Cytotoxicity in Cancer CellsFluorinated derivatives showed potent cytotoxic effects (IC50 values < 20 mM).
Metabolic StabilityEnhanced stability due to C–F bonds leading to prolonged bioavailability.
Enzymatic InhibitionFluorinated analogs effectively inhibit key enzymes involved in metabolism.
Environmental PersistenceHigh potential for bioaccumulation and persistence in biological systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize a full factorial experimental design to systematically vary reaction parameters (e.g., temperature, reagent stoichiometry, solvent polarity). For example, highlights the use of factorial designs to optimize α-aminophosphonate synthesis by analyzing interactions between variables like reaction time and catalyst concentration. Apply analogous strategies to identify optimal conditions for fluorinated intermediates, ensuring rigorous monitoring via HPLC or GC-MS to track byproduct formation .

Q. What analytical techniques are critical for structural confirmation of this highly fluorinated compound?

  • Methodological Answer : Combine multinuclear NMR (¹⁹F and ¹H) to resolve fluorine environments and confirm substitution patterns. High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight due to the compound’s complexity. demonstrates the use of exact mass measurements (e.g., 367.06036 g/mol) for sulfonamide derivatives, which can be adapted here . X-ray crystallography may further elucidate steric effects from bulky fluorinated groups.

Q. How can solubility and stability be assessed for this compound in aqueous and organic matrices?

  • Methodological Answer : Conduct solubility screens using a gradient of solvents (e.g., DMSO, THF, fluorinated ethers) and measure partition coefficients (logP) via shake-flask methods. For stability, monitor degradation under varying pH, UV light, and thermal conditions using UV-Vis spectroscopy or LC-MS. ’s density data (1.5±0.1 g/cm³) suggests hydrophobic tendencies, necessitating surfactants for aqueous studies .

Q. What safety protocols are recommended for handling this compound given its structural similarity to PFAS?

  • Methodological Answer : Follow PFAS-specific guidelines due to potential bioaccumulation risks. Use fume hoods, fluoropolymer-coated PPE, and closed-system transfers to minimize exposure. and emphasize avoiding inhalation and skin contact for fluorinated sulfonyl halides, which share reactivity with this compound’s sulfonate group .

Advanced Research Questions

Q. How can reaction mechanisms involving perfluorinated intermediates be elucidated?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O or ¹⁹F tracers) to track bond formation/cleavage in fluorinated intermediates. Computational modeling (DFT or MD simulations) can predict transition states, as seen in ’s use of heuristic algorithms for reaction optimization. Compare kinetic isotope effects (KIE) to validate mechanistic hypotheses .

Q. What strategies address contradictory data in structure-property relationships for fluorinated surfactants?

  • Methodological Answer : Reconcile discrepancies by standardizing experimental conditions (e.g., ionic strength, temperature) and validating assays across multiple labs. For example, lists structurally analogous perfluorinated sulfonates with varying chain lengths; systematic comparisons can isolate the impact of fluorinated substituents on properties like critical micelle concentration (CMC) .

Q. How can environmental persistence of this compound be evaluated under simulated natural conditions?

  • Methodological Answer : Use OECD 309 or 316 guidelines to assess aerobic/anaerobic biodegradation in water-sediment systems. Quantify residual compound and degradation products (e.g., perfluoroalkyl acids) via LC-MS/MS. ’s regulatory limits for PFAS (e.g., 1763-23-1) provide benchmarks for persistence thresholds .

Q. What computational tools predict the compound’s interactions with biological or environmental targets?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) or QSAR models to predict binding affinities with proteins (e.g., serum albumin) or adsorption on environmental matrices (e.g., activated carbon). highlights Bayesian optimization for parameter tuning in complex systems .

Key Research Gaps and Recommendations

  • Synthetic Challenges : The compound’s steric hindrance from branched fluorinated groups complicates stepwise synthesis. Consider flow chemistry ( ) for precise control over exothermic fluorination steps .
  • Environmental Impact : Prioritize studies on alternative fluorinated surfactants with shorter chains to mitigate regulatory risks () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.